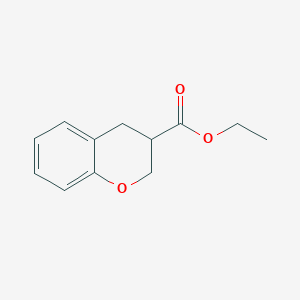

Chroman-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality Chroman-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-6,10H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYALKOLMLAHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696333 | |

| Record name | Ethyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615560-16-2 | |

| Record name | Ethyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Chroman-3-carboxylic acid ethyl ester" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Chroman-3-carboxylic acid ethyl ester

Introduction: The Chroman Scaffold as a Privileged Structure

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in medicinal chemistry and natural product synthesis. Its rigid, bicyclic structure is a "privileged scaffold," frequently appearing in molecules with significant biological activity, including anti-inflammatory, antioxidant, and anticancer properties.[1] Derivatives of chroman are integral to the development of novel therapeutic agents.[2][3] Within this class, Chroman-3-carboxylic acid ethyl ester stands out as a versatile and crucial synthetic intermediate. Its ester functionality at the C3 position provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures for drug discovery programs. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this key building block.

Part 1: Synthesis Methodologies

The synthesis of chroman-3-carboxylic acid ethyl ester can be approached through several strategic routes. The choice of method often depends on the desired scale, stereochemical requirements, and available starting materials. We will explore the most robust and widely adopted methodology: the reduction of a coumarin precursor.

Primary Synthetic Route: Knoevenagel Condensation Followed by Selective Reduction

This highly reliable two-step sequence is the most common approach. It begins with the formation of a coumarin ring system, which is subsequently reduced to the target chroman structure. The causality behind this strategy lies in the efficiency of the initial condensation and the well-established methods for selectively reducing the α,β-unsaturated double bond of the coumarin core.

Step 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

The precursor, ethyl coumarin-3-carboxylate, is synthesized via the Knoevenagel condensation.[4][5][6] This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, in this case, diethyl malonate.

Mechanism Rationale: The Knoevenagel condensation is an effective C-C bond-forming reaction. A base, such as piperidine, deprotonates diethyl malonate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of salicylaldehyde. Subsequent intramolecular transesterification and dehydration lead to the formation of the stable, conjugated coumarin ring system.

Caption: Workflow for Knoevenagel Condensation.

Step 2: Selective Reduction to Ethyl Chroman-3-carboxylate

With the coumarin precursor in hand, the next critical step is the selective reduction of the C3-C4 double bond without affecting the ester or the aromatic ring. Sodium borohydride (NaBH₄) in an alcoholic solvent is a commonly used and effective reagent for this transformation.[4][7]

Mechanism Rationale: This reaction proceeds via a conjugate addition (or 1,4-addition) of a hydride ion from the reducing agent to the α,β-unsaturated system of the coumarin. The resulting enolate is then protonated by the solvent to yield the saturated chroman ring. The milder nature of NaBH₄ compared to other hydrides like LiAlH₄ is crucial for preserving the ester functional group.

Caption: Workflow for Selective Reduction.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust procedure for the synthesis and purification. Each step is designed to be monitored, and the final characterization serves as the ultimate validation of the protocol's success.

Part A: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

-

To a 100 mL round-bottom flask, add salicylaldehyde (5.0 g, 40.9 mmol) and diethyl malonate (7.2 g, 45.0 mmol) in 50 mL of absolute ethanol.

-

Add piperidine (0.5 mL) as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath. A crystalline solid will precipitate.

-

Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the crude ethyl coumarin-3-carboxylate. The product is often pure enough for the next step.

Part B: Synthesis of Ethyl Chroman-3-carboxylate

-

In a 250 mL round-bottom flask, dissolve the crude ethyl coumarin-3-carboxylate (6.0 g, 27.5 mmol) in 100 mL of ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (2.1 g, 55.0 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~5-6) to neutralize excess NaBH₄.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

Part C: Purification

-

The crude residue is purified by flash column chromatography on silica gel.[8]

-

A gradient elution system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes, is effective.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield Ethyl Chroman-3-carboxylic acid ethyl ester as a clear oil or low-melting solid.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the structure, purity, and identity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a complete and unambiguous profile.

Spectroscopic Analysis

The following data represent the expected spectroscopic signatures for Ethyl Chroman-3-carboxylate.

| Technique | Expected Data / Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.00-7.00 (m, 4H, Ar-H), 4.40-4.20 (m, 2H, O-CH₂-CH₃), 4.20-4.00 (m, 2H, C2-H₂), 3.20-3.00 (m, 1H, C3-H), 2.95-2.75 (m, 2H, C4-H₂), 1.30 (t, 3H, O-CH₂-CH₃).[9] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0 (C=O, ester), 155.0 (Ar C-O), 130.0-117.0 (Ar-C), 65.0 (O-CH₂), 61.0 (C2), 45.0 (C3), 25.0 (C4), 14.2 (CH₃).[9][10] |

| IR Spectroscopy (KBr/Neat) | ν (cm⁻¹): ~2980 (C-H aliphatic), ~1735 (C=O ester stretch), ~1600, 1480 (C=C aromatic), ~1220 (C-O stretch).[11][12][13] |

| Mass Spectrometry (EI) | m/z: 206.24 [M]⁺, corresponding to the molecular formula C₁₂H₁₄O₃.[11][14] |

Crystallographic Analysis

Single-Crystal X-ray Diffraction: For obtaining an unambiguous, three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.[15][16] While obtaining suitable crystals of an oil can be challenging, this technique provides definitive proof of atomic connectivity and stereochemistry, which is invaluable, especially if chiral synthesis methods are employed.[17][18] The analysis of chroman derivatives by X-ray crystallography confirms the puckered conformation of the dihydropyran ring and the precise orientation of the substituent at the C3 position.[17]

Conclusion

This guide has detailed a reliable and field-proven methodology for the synthesis of Chroman-3-carboxylic acid ethyl ester via a Knoevenagel condensation and subsequent selective reduction. The causality behind each synthetic step and the importance of a multi-faceted characterization approach have been emphasized to ensure scientific integrity. The provided protocols and characterization data serve as a robust framework for researchers and scientists. As a key building block, mastery of the synthesis and characterization of Chroman-3-carboxylic acid ethyl ester empowers drug development professionals to explore novel chemical space and accelerate the discovery of next-generation therapeutics.

References

-

ResearchGate. Proposed mechanism of the chroman formation reaction. Available at: [Link]

-

PubMed. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman. Available at: [Link]

-

National Institutes of Health. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Available at: [Link]

-

PubChem. ethyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

-

Royal Society of Chemistry. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Available at: [Link]

-

ResearchGate. An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Available at: [Link]

-

MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Available at: [Link]

-

ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Available at: [Link]

-

ResearchGate. (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Available at: [Link]

-

NIST WebBook. Ethyl 3-coumarincarboxylate. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of chromans and flavanes. Available at: [Link]

-

Asian Journal of Chemistry. Green Synthesis and Characterization of 3-Carboxycoumarin and Ethylcoumarin-3-carboxylate via Knoevenagel Condensation. Available at: [Link]

-

National Institutes of Health. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

-

Chemistry Stack Exchange. Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Available at: [Link]

-

NIST WebBook. Ethyl 3-coumarincarboxylate. Available at: [Link]

-

ResearchGate. Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Available at: [Link]

-

Semantic Scholar. Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties. Available at: [Link]

-

Chegg.com. Solved HNMR of ethyl-3-coumarincarboxylate In the attached. Available at: [Link]

-

NIST WebBook. Ethyl 3-coumarincarboxylate. Available at: [Link]

-

PubMed Central. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Available at: [Link]

-

ResearchGate. A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones | Request PDF. Available at: [Link]

-

Global Thesis. Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. Available at: [Link]

-

ACS Publications. An X-ray Crystallographic Study of the Nonsteroidal Contraceptive Agent Centchroman | Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.

-

PubMed. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. Available at: [Link]

-

National Institutes of Health. X-Ray Crystallography of Chemical Compounds. Available at: [Link]

-

IUCrData. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

Sources

- 1. globethesis.com [globethesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 3-coumarincarboxylate [webbook.nist.gov]

- 13. ETHYL COUMARIN-3-CARBOXYLATE(1846-76-0) IR Spectrum [m.chemicalbook.com]

- 14. Ethyl chroman-3-carboxylate - Advanced Biochemicals [advancedbiochemicals.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Physicochemical properties of ethyl chroman-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Chroman-3-carboxylate and its Unsaturated Analogue

Introduction

The chroman and coumarin scaffolds are privileged heterocyclic systems that form the core of numerous natural products and synthetic compounds with significant applications in medicinal chemistry and materials science. Ethyl chroman-3-carboxylate and its unsaturated counterpart, ethyl coumarin-3-carboxylate, are key intermediates in organic synthesis. While both share a benzopyran core, the saturation in the pyran ring of the chroman derivative fundamentally alters its physicochemical properties compared to the conjugated, planar system of the coumarin.

This guide provides a comprehensive analysis of the physicochemical properties of ethyl chroman-3-carboxylate. Due to the limited availability of detailed experimental data for this specific saturated compound in public literature, we will first present its known identifiers. Subsequently, we will conduct an in-depth examination of the closely related and extensively studied ethyl coumarin-3-carboxylate (also known as ethyl 2-oxo-2H-chromene-3-carboxylate). This comparative approach allows us to leverage a wealth of existing data to provide researchers with a robust foundational understanding, enabling them to infer properties and design experimental strategies for the less-documented chroman derivative.

Ethyl Chroman-3-carboxylate: An Overview

Ethyl chroman-3-carboxylate (CAS 615560-16-2) is the saturated derivative of the more common coumarin analogue.[1] Its structure lacks the C3-C4 double bond, resulting in a non-planar, more flexible dihydropyran ring. This structural change significantly impacts its electronic and spectroscopic properties. Currently, detailed experimental data on its physicochemical properties such as melting point, boiling point, and comprehensive spectroscopic analyses are not widely published.

Core Compound Identifiers:

| Property | Value | Source |

|---|---|---|

| Chemical Name | Ethyl chroman-3-carboxylate | - |

| CAS Number | 615560-16-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | Calculated |

| Purity | Typically ≥97% |[1] |

The primary utility of this compound lies in its role as a synthetic building block, where the chroman framework is desired for the development of novel bioactive molecules. Its synthesis can be envisioned through the reduction of the corresponding coumarin precursor.

Ethyl Coumarin-3-carboxylate: A Comprehensive Profile

Ethyl coumarin-3-carboxylate (CAS 1846-76-0) is a well-characterized compound that serves as a cornerstone for the synthesis of a vast array of coumarin derivatives.[2][3] Its rigid, planar structure and electron-deficient pyrone ring dictate its reactivity and physical properties.

Core Molecular & Physical Properties

The physical properties of ethyl coumarin-3-carboxylate are well-documented, reflecting its stable crystalline nature.

| Property | Value | Source(s) |

| Synonyms | Ethyl 2-oxo-2H-chromene-3-carboxylate, 3-Carbethoxycoumarin | [4][5] |

| CAS Number | 1846-76-0 | [5][6] |

| Molecular Formula | C₁₂H₁₀O₄ | [5][6] |

| Molecular Weight | 218.21 g/mol | [6] |

| Appearance | White to almost white powder or crystals | [7] |

| Melting Point | 92-94 °C | [6][7][8] |

| Boiling Point | ~378 °C (estimated) | [8] |

| Solubility | Soluble in DMSO, Chloroform | [7][9][10] |

| Density | ~1.289 g/cm³ (estimated) | [8] |

Spectroscopic & Spectrometric Analysis

Spectroscopic analysis is fundamental to the structural confirmation of ethyl coumarin-3-carboxylate. The conjugated system of the coumarin ring gives rise to distinct spectral features.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹³C NMR (in CDCl₃): The spectrum typically shows signals for the ethyl group carbons around 14.19 ppm (CH₃) and 61.94 ppm (CH₂).[11] The aromatic and vinyl carbons resonate in the 116-149 ppm region, while the carbonyl carbons of the ester and lactone appear further downfield, around 155-157 ppm.[11]

-

¹H NMR: The proton spectrum is characterized by a triplet and a quartet for the ethyl ester group. The aromatic protons appear as a multiplet in the aromatic region, and a distinctive singlet for the C4 proton is observed at a downfield position due to the influence of the adjacent oxygen and carbonyl group.[12]

2.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups.

2.2.3. Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at m/z = 218, corresponding to the molecular weight of the compound.[4][5] Fragmentation patterns often involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

2.2.4. UV-Visible Spectroscopy The extended π-conjugated system of the coumarin ring results in strong UV absorption. In dichloromethane, the maximum absorbance (λmax) is observed at 334 nm.[7]

Chemical Properties & Reactivity

Ethyl coumarin-3-carboxylate is a versatile synthetic intermediate, with reactivity centered on the coumarin ring and the ester functional group.[2][3]

-

Reactions at the Coumarin Ring: The electron-withdrawing nature of the carbonyl and ester groups makes the C4 position susceptible to nucleophilic attack, such as Michael additions.[3] The C3-C4 double bond can also participate in cycloaddition reactions.[3]

-

Reactions at the Ester Group: The ethyl ester can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, or amidation with primary amines to form coumarin-3-carboxamides.[3]

-

Ring-Opening Reactions: Under certain conditions, such as reaction with hydrazine hydrate, the lactone ring can be opened.[13]

Sources

- 1. Ethyl chroman-3-carboxylate - Advanced Biochemicals [advancedbiochemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-coumarincarboxylate [webbook.nist.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ETHYL COUMARIN-3-CARBOXYLATE | 1846-76-0 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chegg.com [chegg.com]

- 13. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Chroman-3-carboxylic acid ethyl ester: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the spectral data for Chroman-3-carboxylic acid ethyl ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of chemical structure and spectroscopic theory. The insights herein are based on established spectral characteristics of the chroman core and ethyl ester functionalities, providing a robust framework for the identification and characterization of this and related molecules.

Molecular Structure and Spectroscopic Implications

Chroman-3-carboxylic acid ethyl ester (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is a heterocyclic compound featuring a chroman nucleus substituted at the 3-position with an ethyl carboxylate group. The chroman system consists of a dihydropyran ring fused to a benzene ring. This architecture presents several key features for spectroscopic analysis:

-

Aromatic System: A 1,2-disubstituted benzene ring whose protons and carbons provide distinct signals.

-

Saturated Heterocycle: A six-membered ring containing an ether linkage and three chiral or prochiral centers (C2, C3, C4). The non-planar, half-chair conformation of this ring leads to diastereotopic protons at C2 and C4.

-

Chiral Center: The C3 position is a stereocenter, influencing the magnetic environment of adjacent protons.

-

Ester Functional Group: An ethyl ester group with characteristic carbonyl (C=O) and C-O bonds that are strong absorbers in IR spectroscopy and influence adjacent nuclei in NMR.

These features combine to produce a unique spectral fingerprint, which we will deconstruct in the following sections.

Caption: Key fragmentation steps for Chroman-3-carboxylic acid ethyl ester in EI-MS.

Standard Operating Protocol: A Workflow for Spectroscopic Analysis

To ensure data integrity and reproducibility, a systematic workflow is essential. The following protocol outlines a self-validating approach to the spectroscopic characterization of a novel compound like Chroman-3-carboxylic acid ethyl ester.

Caption: A standardized workflow ensures robust and verifiable structural elucidation.

Step-by-Step Protocol:

-

Purity Assessment: Ensure the sample is of high purity (>95%) using chromatography (HPLC, GC) to avoid misleading signals from impurities.

-

Mass Spectrometry: Begin with High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass and confirm the elemental composition (C₁₂H₁₄O₃).

-

Infrared Spectroscopy: Acquire an IR spectrum to quickly identify key functional groups. Look for the strong C=O stretch (~1740 cm⁻¹) and C-O stretches (~1250-1150 cm⁻¹) as definitive evidence of the ester. [1]4. 1D NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS. [2] * Acquire a ¹H NMR spectrum. Integrate all signals and analyze chemical shifts and coupling patterns.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Count the number of signals to confirm the number of unique carbons.

-

-

2D NMR Spectroscopy (for validation):

-

COSY (Correlation Spectroscopy): Use this to establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent (e.g., linking the H3, H2, and H4 signals).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon. This is critical for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

-

-

Structure Validation: Integrate all spectral data. Ensure the proposed structure is consistent across all techniques. The mass must match the formula, the IR must show the correct functional groups, and the NMR spectra must fully account for the connectivity and chemical environments of every atom in the molecule.

Conclusion

The spectroscopic profile of Chroman-3-carboxylic acid ethyl ester is a unique and predictable consequence of its molecular structure. The key identifying features are the strong ester carbonyl stretch in the IR spectrum at ~1740 cm⁻¹, the molecular ion peak at m/z 206 in the mass spectrum, and the distinct sets of signals in the ¹H NMR spectrum corresponding to the aromatic, diastereotopic heterocyclic, and ethyl ester protons. By employing a systematic, multi-technique approach as outlined, researchers can confidently elucidate and validate the structure of this and related chroman derivatives.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

Gagnon, P. T. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Online] Available at: [Link]

-

Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica. [Online] Available at: [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Online] Available at: [Link]

-

ResearchGate. (2008). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Journal of Chemical Research. [Online] Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link]

-

Edington, S. C., Flanagan, J. C., & Baiz, C. R. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. [Online] Available at: [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Online] Available at: [Link]

-

Helal, A. S., & G. A., Brewer. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Online] Available at: [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Online] Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Online] Available at: [Link]

-

ResearchGate. (2016). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A. [Online] Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online] Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Online] Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Online] Available at: [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Online] Available at: [Link]

-

Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Online] Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Online] Available at: [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Online] Available at: [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Online] Available at: [Link]

-

ResearchGate. (2008). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. [Online] Available at: [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. [Online] Available at: [Link]

Sources

Discovery and history of chroman-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Discovery and History of Chroman Derivatives: From Landmark Antidiabetics to Emerging Therapeutic Scaffolds

Abstract

The chroman ring system, a bicyclic heterocyclic scaffold, is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive exploration of the discovery and history of chroman derivatives, with a particular focus on two significant, yet distinct, classes of compounds. We begin with the landmark discovery of the chroman-containing thiazolidinediones (TZDs), or "glitazones," a class of drugs that revolutionized the treatment of type 2 diabetes by targeting the PPARγ nuclear receptor. The narrative then transitions to the chroman-3-carboxylic acid scaffold itself—a distinct chemical entity with its own unique synthetic pathways and a diverse, emerging profile of biological activities. This guide synthesizes the historical impact of the glitazones with the growing potential of chroman-3-carboxylic acids, providing researchers and drug development professionals with a detailed technical overview of their synthesis, mechanisms, and therapeutic applications.

The Landmark Discovery: Chroman-Containing Thiazolidinediones (Glitazones)

The story of modern chroman-based therapeutics is inextricably linked to the fight against type 2 diabetes and the rise of insulin resistance. The discovery of the thiazolidinedione class of drugs in the late 20th century marked a paradigm shift in treatment, moving from managing hyperglycemia to directly addressing its underlying cause: impaired insulin sensitivity.

The Dawn of a New Antidiabetic Class

The journey began in Japan with the discovery of the first TZD compound, ciglitazone.[4] While it demonstrated promising glucose-lowering effects in animal models of insulin resistance, its development was halted due to toxicity concerns.[4] This pioneering work, however, paved the way for the development of second-generation TZDs with improved safety profiles.

The first of these to reach the market was Troglitazone (Rezulin), introduced by Parke-Davis. Its structure prominently featured a 6-hydroxychroman ring linked to the thiazolidinedione headgroup.[5] Troglitazone was the first orally administered drug that directly improved insulin sensitivity, a groundbreaking achievement in diabetes care.[5]

Mechanism of Action: The PPARγ Connection

The therapeutic effects of the glitazones are mediated through their potent activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7] PPARγ is a nuclear receptor predominantly expressed in adipose tissue, but also found in muscle, liver, and other tissues.[6][8]

Causality of Action:

-

Ligand Binding: Glitazones act as high-affinity synthetic ligands for PPARγ.[7][8]

-

Heterodimerization: Upon activation, the PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).[7][8]

-

Gene Transcription: This PPARγ/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter regions of target genes.[7]

-

Metabolic Regulation: This binding event alters the transcription of numerous genes involved in glucose and lipid metabolism. Key effects include promoting adipocyte differentiation, increasing fatty acid uptake and storage in peripheral fat, and favorably modulating the secretion of adipokines like adiponectin.[4][6]

By sequestering free fatty acids into subcutaneous adipose tissue, glitazones reduce the circulating levels of lipids that contribute to insulin resistance in muscle and liver, thereby enhancing the body's response to insulin.[4][8][9]

Key Members of the Glitazone Family

Following the introduction of Troglitazone, other members of the class were developed with modifications aimed at improving efficacy and safety.

| Drug | Brand Name | Chroman Moiety | Key Development Milestones |

| Troglitazone | Rezulin | Yes | First TZD approved (1997). Withdrawn from the market (2000) due to idiosyncratic hepatotoxicity.[10] |

| Rosiglitazone | Avandia | No | Approved in 1999. Use became restricted due to concerns over cardiovascular risks but restrictions were later eased. |

| Pioglitazone | Actos | No | Approved in 1999. Became a widely prescribed antidiabetic agent. |

Notably, while Troglitazone's chroman ring was a key structural feature, its metabolism was implicated in the observed liver toxicity. Studies suggest that oxidation of the chromane ring can form a reactive quinone methide intermediate, which can lead to cellular damage.[10][11] This concern led to the development of subsequent glitazones, Rosiglitazone and Pioglitazone, which replaced the chroman ring with different side chains to mitigate this risk.

Synthesis and Evolution of Chroman-Based Glitazones

The synthesis of the glitazone class of drugs generally follows a convergent strategy, combining three key building blocks: a substituted aromatic core, a linker, and the thiazolidine-2,4-dione headgroup.

General Synthetic Strategy for Troglitazone

The synthesis of Troglitazone showcases the assembly of the chroman ring system with the active TZD portion. The key steps involve the preparation of the chroman-containing side chain and its subsequent coupling to a benzyl group, which is then used to alkylate the thiazolidinedione ring.

Protocol Example: A Short Synthesis of Troglitazone

This protocol is based on a published five-step synthesis that efficiently constructs the chromane ring.[12]

Objective: To synthesize Troglitazone from 4-bromo-1,1-dimethoxy-3-methylbut-2-ene and trimethylhydroquinone.

Step 1: Formation of the Chromane Ring

-

Reactants: Unsaturated acetal (e.g., 4-bromo-1,1-dimethoxy-3-methylbut-2-ene) and trimethylhydroquinone.

-

Catalyst: A strong acid catalyst, such as bis(trifluoromethylsulfonyl)imide, is used to promote the condensation reaction.

-

Procedure: The reactants are mixed in a suitable solvent (e.g., dichloromethane) in the presence of the catalyst. The reaction proceeds via an oxonium ion intermediate, leading to the cyclization and formation of the 2,5,7,8-tetramethylchroman-2-carbaldehyde dimethyl acetal.

-

Rationale: This acid-catalyzed condensation is an efficient method for constructing the chroman heterocyclic system from acyclic precursors.

Step 2: Deprotection and Functionalization

-

Procedure: The acetal protecting group is removed under acidic conditions to yield the corresponding aldehyde.

-

Rationale: The aldehyde is a key intermediate for coupling with the phenolic portion of the molecule.

Step 3: Ether Linkage Formation

-

Reactants: The chroman aldehyde from Step 2 and a 4-hydroxybenzyl derivative.

-

Procedure: A Williamson ether synthesis is performed, where the phenolic hydroxyl group is deprotonated with a base (e.g., potassium carbonate) and reacts with a suitable leaving group on the chroman moiety to form the ether linkage.

Step 4: Knoevenagel Condensation

-

Reactants: The aldehyde from Step 3 and thiazolidine-2,4-dione.

-

Catalyst: A weak base, such as piperidine, is used to catalyze the condensation.

-

Procedure: The reactants are heated in a solvent like ethanol, leading to the formation of a benzylidene-thiazolidinedione intermediate.

-

Rationale: This is a classic method for forming the C=C double bond adjacent to the TZD ring.

Step 5: Reduction

-

Procedure: The double bond of the benzylidene intermediate is reduced to a single bond. This is typically achieved via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst) or with a chemical reducing agent like sodium borohydride in the presence of a cobalt catalyst.[13]

-

Result: The final product, Troglitazone, is obtained after purification.

The Chroman-3-Carboxylic Acid Scaffold: A Distinct Chemical Entity

While the glitazones brought the chroman scaffold to prominence, the chroman-3-carboxylic acid structure represents a separate and distinct area of medicinal chemistry research. These compounds do not primarily target PPARγ but exhibit a wide range of other biological activities.

Synthetic Approaches

The synthesis of chroman-3-carboxylic acids often begins with the construction of the related, unsaturated chromone-3-carboxylic acid . The final step is the reduction of the C2-C3 double bond of the pyrone ring.

A prevalent and effective method involves a two-step sequence starting from a substituted 2-hydroxyacetophenone.[14][15][16]

Protocol Example: Synthesis of Chromone-3-Carboxylic Acid Objective: To synthesize a substituted chromone-3-carboxylic acid from the corresponding 2-hydroxyacetophenone.

Step 1: Vilsmeier-Haack Formylation

-

Reactants: A substituted 2-hydroxyacetophenone, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF).

-

Procedure: The 2-hydroxyacetophenone is treated with the Vilsmeier reagent (formed in situ from POCl₃ and DMF). The reaction is typically performed at low temperature and then allowed to warm to room temperature.

-

Result: This reaction yields a chromone-3-carbaldehyde.[14][16]

-

Rationale: The Vilsmeier-Haack reaction is a powerful method for formylating activated aromatic rings, and in this case, it proceeds with concomitant cyclization to form the chromone ring.

Step 2: Pinnick Oxidation

-

Reactants: The chromone-3-carbaldehyde from Step 1, sodium chlorite (NaClO₂), and a scavenger like sulfamic acid.

-

Procedure: The aldehyde is dissolved in a mixed solvent system (e.g., DCM/water) and treated with sodium chlorite at low temperature.

-

Result: The aldehyde is selectively oxidized to the corresponding carboxylic acid, yielding the chromone-3-carboxylic acid.[14][15]

-

Rationale: Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups in the molecule.

Step 3 (Optional): Reduction to Chroman-3-Carboxylic Acid

-

Procedure: The C2-C3 double bond of the chromone-3-carboxylic acid is reduced. This can be a challenging step but is typically achieved via catalytic hydrogenation under specific conditions.[17]

Biological Activities and Therapeutic Potential

Unlike the highly specific PPARγ agonism of the glitazones, derivatives of chroman- and chromone-3-carboxylic acid have demonstrated a broad spectrum of biological activities, highlighting the versatility of this scaffold.

| Biological Activity | Target/Mechanism | Key Findings |

| MAO Inhibition | Monoamine Oxidase B (MAO-B) | Chromone-3-carboxylic acid is a potent and selective inhibitor of MAO-B, an enzyme involved in the degradation of dopamine, suggesting potential applications in neurodegenerative diseases like Parkinson's.[18] |

| Antimicrobial | Fungal Virulence Proteins (e.g., HOG1 kinase) | Certain chroman-4-one and homoisoflavonoid derivatives (structurally related) show significant antifungal activity, particularly against Candida species.[19] |

| Anti-inflammatory | Nitric Oxide (NO) Production | Derivatives have been shown to inhibit nitric oxide production in activated macrophages, indicating anti-inflammatory potential.[2][14] |

| NMDA Receptor Modulation | NMDA Receptors | Substituted coumarin-3-carboxylic acids (a related benzopyrone scaffold) can act as both negative and positive allosteric modulators of NMDA receptors, relevant for neurological disorders.[20] |

| Antioxidant | Electron Scavenging | The chromone ring system can act as an electron scavenger, which is a key mechanism for antioxidant activity.[21] |

Conclusion and Future Outlook

The history of chroman derivatives in medicine is a tale of two distinct but related scaffolds. The discovery of the chroman-containing drug Troglitazone and the subsequent glitazone class was a watershed moment in the treatment of type 2 diabetes, firmly establishing the principle of insulin sensitization via PPARγ agonism. While the direct chroman-containing lineage of this class was short-lived due to toxicity concerns, the foundational research it inspired has had a lasting impact.

Concurrently, research into the core chroman-3-carboxylic acid scaffold and its synthetic precursors has unveiled a platform with remarkably diverse biological potential. From MAO inhibition for neurodegenerative diseases to novel antimicrobial and anti-inflammatory agents, these derivatives offer a rich field for future drug discovery. The chroman framework, validated by the success of the glitazones and expanded by the exploration of its carboxylic acid derivatives, continues to prove its status as a privileged and highly versatile structure in the ongoing quest for new therapeutic agents.

References

-

Day, C. (2002). The mode of action of thiazolidinediones. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Thiazolidinedione. Available at: [Link]

-

Cheeke, P. R. (2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber. Available at: [Link]

-

Therapeutic Guidelines. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber. Available at: [Link]

-

New Drug Approvals. (2014). Pioglitazone. Available at: [Link]

-

Kahn, C. R., Chen, L., & Cohen, S. E. (2000). Unraveling the mechanism of action of thiazolidinediones. Journal of Clinical Investigation. Available at: [Link]

-

Bioorganic & Medicinal Chemistry Letters. (1999). A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistance. PubMed. Available at: [Link]

- Google Patents. (n.d.). WO2005058827A1 - Process for the synthesis of pioglitazone hydrogen chloride.

-

National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. Available at: [Link]

-

ACS Publications. (n.d.). Optimization of the Reduction of a 5-Benzylidenethiazolidine-2,4-dione Derivative Supported by the Reaction Response Surface Analysis: Synthesis of Pioglitazone Hydrochloride. Organic Process Research & Development. Available at: [Link]

-

Royal Society of Chemistry Publishing. (2003). Polymer-assisted solution phase synthesis of the antihyperglycemic agent Rosiglitazone (Avandia™). Organic & Biomolecular Chemistry. Available at: [Link]

-

PubMed. (n.d.). Design and synthesis of rosiglitazone-ferulic acid-nitric oxide donor trihybrids for improving glucose tolerance. Available at: [Link]

-

European Patent Office. (2008). SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and Biological Activity of Metabolites of the Antidiabetic, Antihyperglycemic Agent Pioglitazone. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Available at: [Link]

-

PubMed. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

-

PubMed. (n.d.). Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone. Available at: [Link]

- Google Patents. (n.d.). US6515132B2 - Process for the preparation of rosiglitazone maleate.

-

ResearchGate. (n.d.). Approaches to the synthesis of rosiglitazone 2.4 (p–r).. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Available at: [Link]

-

PubMed. (n.d.). Troglitazone, an antidiabetic agent, inhibits cholesterol biosynthesis through a mechanism independent of peroxisome proliferator-activated receptor-gamma. Available at: [Link]

-

DrugFuture. (n.d.). Troglitazone. Available at: [Link]

-

ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Available at: [Link]

-

PubMed. (n.d.). Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission. Available at: [Link]

-

Wikipedia. (n.d.). Troglitazone. Available at: [Link]

-

ARKAT USA. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Available at: [Link]

-

ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Available at: [Link]

-

Royal Society of Chemistry Publishing. (n.d.). Chromone-3-carboxylic acid as a potential electron scavenger: a surface-enhanced Raman scattering study. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Available at: [Link]

-

IJRPC. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Available at: [Link]

-

European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nps.org.au [nps.org.au]

- 5. Troglitazone [drugfuture.com]

- 6. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 8. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 9. JCI - Unraveling the mechanism of action of thiazolidinediones [jci.org]

- 10. Troglitazone - Wikipedia [en.wikipedia.org]

- 11. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chromone-3-carboxylic acid as a potential electron scavenger: a surface-enhanced Raman scattering study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

"Chroman-3-carboxylic acid ethyl ester" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Chroman-3-carboxylic acid ethyl ester (CAS No. 615560-16-2), a heterocyclic compound of growing interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, characterization, and potential therapeutic applications, offering field-proven insights and detailed methodologies.

Section 1: Core Chemical Identity

Chroman-3-carboxylic acid ethyl ester is a derivative of the chroman scaffold, a core structure found in a variety of natural products and biologically active molecules. Its systematic IUPAC name is ethyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate.

Molecular Structure and Properties

The molecular structure of Chroman-3-carboxylic acid ethyl ester consists of a dihydropyran ring fused to a benzene ring, with an ethyl carboxylate group at the 3-position.

Molecular Formula: C₁₂H₁₄O₃[1]

Molecular Weight: 206.24 g/mol [1]

CAS Number: 615560-16-2[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 615560-16-2 | [1] |

| Appearance | Off-white to pale yellow solid or oil | General chemical knowledge |

| Purity | Typically >97% | [1] |

Section 2: Synthesis and Purification

The primary and most efficient route for the synthesis of Chroman-3-carboxylic acid ethyl ester is through the catalytic hydrogenation of its unsaturated precursor, Ethyl coumarin-3-carboxylate. This reaction involves the reduction of the α,β-unsaturated ester double bond within the pyran ring.

Synthesis Workflow: From Coumarin to Chroman

The synthesis is a two-step process starting from readily available starting materials. The initial step involves the synthesis of the coumarin precursor, followed by its reduction to the target chroman.

Caption: Synthetic pathway from Salicylaldehyde to Chroman-3-carboxylic acid ethyl ester.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a robust method for the synthesis of Chroman-3-carboxylic acid ethyl ester. The causality behind the choice of a palladium catalyst lies in its high efficacy and selectivity for the reduction of carbon-carbon double bonds in the presence of an ester and an aromatic ring.

Materials:

-

Ethyl coumarin-3-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas

-

Celite®

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Ethyl coumarin-3-carboxylate (1 equivalent) in absolute ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure Chroman-3-carboxylic acid ethyl ester.[2]

Section 3: Structural Elucidation and Characterization

The structural integrity and purity of the synthesized Chroman-3-carboxylic acid ethyl ester are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural confirmation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts provide a unique fingerprint of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the CH₂ group in the pyran ring, the methine proton at the 3-position, and the ethyl ester group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the chroman and ethyl groups.

Table 2: Predicted NMR Data for Chroman-3-carboxylic acid ethyl ester

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 7.2 | 116 - 155 |

| O-CH₂ (pyran) | ~4.3 | ~65 |

| CH (position 3) | ~3.0 | ~40 |

| CH₂ (position 4) | ~2.9 | ~25 |

| O-CH₂ (ethyl) | ~4.2 (quartet) | ~61 |

| CH₃ (ethyl) | ~1.3 (triplet) | ~14 |

| C=O (ester) | - | ~172 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. For Chroman-3-carboxylic acid ethyl ester, the expected molecular ion peak [M]⁺ would be observed at m/z = 206.24.

Section 4: Potential Biological and Therapeutic Applications

The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3] While specific studies on Chroman-3-carboxylic acid ethyl ester are emerging, the broader class of chroman and coumarin derivatives has demonstrated significant potential in several therapeutic areas.

Anti-inflammatory Activity

Many coumarin and chroman derivatives have been reported to possess anti-inflammatory properties.[4][5][6] The proposed mechanism often involves the inhibition of key inflammatory mediators. Further investigation into the specific anti-inflammatory effects of Chroman-3-carboxylic acid ethyl ester is a promising area of research.

Anticancer Potential

Derivatives of the coumarin and chroman ring systems have been extensively studied for their anticancer activities.[5][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7] The potential of Chroman-3-carboxylic acid ethyl ester as an anticancer agent warrants further exploration.

Caption: Potential therapeutic applications of Chroman-3-carboxylic acid ethyl ester.

Section 5: Safety and Handling

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Handle in a well-ventilated area or under a chemical fume hood.[10]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[8]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[1]

-

In case of skin contact: Wash off with soap and plenty of water.[8]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Section 6: Conclusion

Chroman-3-carboxylic acid ethyl ester is a valuable heterocyclic compound with a straightforward synthetic route and significant potential for further exploration in drug discovery. Its privileged chroman scaffold suggests a range of possible biological activities, particularly in the areas of anti-inflammatory and anticancer research. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.

References

- Azouzi, K. et al. Hydrogenation of carboxylic esters catalyzed by phosphine-free bis N-heterocyclic carbene manganese complexes. DOI.

- Yan, C. et al.

- Lokanath, N. K. et al. Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis.

- Chroman 1 (hydrochloride hydrate)

- Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxyl

- Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs.

- Ohasi, S. et al. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo...

- Abdel-Wahab, B. F. et al. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

- Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer.

- Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit

- N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of.

- The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydr

- (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties.

- (PDF)

- In Vitro Anticancer Drug Sensitivity Sensing through Single-Cell Raman Spectroscopy. MDPI.

- SAFETY D

- González-González, A. et al. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. (2016).

- Ethyl chroman-3-carboxyl

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. library.dmed.org.ua [library.dmed.org.ua]

- 6. sapub.org [sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

The Ascendant Role of Chroman-3-Carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman-3-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The chroman scaffold, a heterocyclic system composed of a fused benzene ring and a dihydropyran ring, represents a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in natural products, such as flavonoids and tocopherols, has long signaled its significance in molecular recognition by biological systems. Within this esteemed class of compounds, chroman-3-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide an in-depth exploration of the multifaceted biological activities of these derivatives. We will delve into their mechanisms of action, present robust experimental protocols for their evaluation, and synthesize the current understanding of their structure-activity relationships (SAR), offering a comprehensive resource for the advancement of chroman-based therapeutics.

A Spectrum of Biological Activities: From Oncology to Neuroprotection

Chroman-3-carboxylic acid derivatives have been shown to exhibit a diverse range of biological effects, positioning them as promising candidates for the treatment of various human diseases. The inherent structural features of the chroman ring system, coupled with the versatile synthetic handle of the carboxylic acid group, allow for extensive chemical modifications, leading to compounds with tailored biological profiles.

Anticancer Activity: Targeting Tumor Metabolism

A significant body of research has highlighted the potential of chroman-3-carboxylic acid derivatives as anticancer agents. A key mechanism of action for some of these compounds is the inhibition of lactate transport.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This results in the production of large amounts of lactate, which is then exported out of the cell by monocarboxylate transporters (MCTs), particularly MCT1.[1] By inhibiting MCT1, certain coumarin-3-carboxylic acid derivatives can induce intracellular lactate accumulation, leading to a decrease in intracellular pH and a disruption of the cancer cell's energetic metabolism, ultimately resulting in apoptosis and reduced proliferation.[1]

Notably, the coumarin-3-hydrazide derivative, compound 5o, has been identified as a potent inhibitor of lactate transport, demonstrating significant anti-proliferative and apoptosis-inducing effects in HeLa and HCT116 cancer cell lines.[1] This compound was found to decrease the expression of MCT1, reduce glucose consumption, and inhibit lactate production.[1]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-3-hydrazide (5o) | HeLa | Potent | [1] |

| Coumarin-3-hydrazide (5o) | HCT116 | Potent | [1] |

| 4-Fluoro benzamide derivative (14b) | HepG2 | 2.62–4.85 | [2] |

| 2,5-Difluoro benzamide derivative (14e) | HepG2 | 2.62–4.85 | [2] |

| 4-Fluoro benzamide derivative (14b) | HeLa | 0.39–0.75 | [2] |

| 2,5-Difluoro benzamide derivative (14e) | HeLa | 0.39–0.75 | [2] |

| Compound 1 | A2780 (Ovarian) | 2.1 ± 0.21 | [3] |

| Compound 2 | Panc1 (Pancreatic) | 3.4 ± 0.11 | [3] |

| Compound 4 | HL60 (Leukemia) | 8.09 | [3] |

| Compound 4 | MCF-7 (Breast) | 3.26 | [3] |

| Compound 4 | A549 (Lung) | 9.34 | [3] |

Neuroprotective Effects: Combating Neurodegeneration

The neuroprotective properties of chroman and chromone derivatives are another area of intense investigation. These compounds have shown promise in models of neurodegenerative diseases like Alzheimer's by targeting multiple pathological pathways, including oxidative stress, neuroinflammation, and mitochondrial dysfunction.[4][5]

Certain chromone derivatives have been demonstrated to restore mitochondrial function, a critical aspect of neuronal health that is often compromised in neurodegenerative conditions.[4][5] The proposed mechanism involves the recovery of aerobic metabolism and an increase in the activity of key mitochondrial enzymes.[4] This restoration of mitochondrial function is linked to a decrease in neuroinflammation, providing a dual-pronged neuroprotective effect.[4]

Furthermore, some chromone derivatives exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters.[1] Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease. The structure-activity relationship for MAO inhibition suggests that substitution patterns on the chromone ring significantly influence the inhibitory potency and selectivity. For instance, 6-methoxy substitution has been associated with good MAO-A inhibition, while 7-methoxy substitution is favorable for MAO-B inhibition.[1]

| Compound/Derivative | Assay | IC50/EC50 (µM) | Reference |

| 2-Azolylchromone derivative 9 | MAO-A Inhibition | 0.023–0.32 | [1] |

| 2-Azolylchromone derivative 10 | MAO-B Inhibition | 0.019–0.73 | [1] |

| Chroman-4-amine (4b) | eqBuChE Inhibition | 7.6 | [6] |

| Chroman-4-amine (4a) | eqBuChE Inhibition | 38 | [6] |

Anti-inflammatory Properties: Modulating Inflammatory Pathways

Inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Chroman derivatives have been identified as potent inhibitors of inflammatory responses.[7] A key mechanism underlying their anti-inflammatory activity is the inhibition of the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), on endothelial cells.[7] The expression of ICAM-1 is induced by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and plays a crucial role in the recruitment of leukocytes to sites of inflammation.

The evaluation of anti-inflammatory activity often involves in vitro assays that measure the inhibition of TNF-α-induced ICAM-1 expression in human umbilical vein endothelial cells (HUVECs). Structure-activity relationship studies have revealed that for carboxy chromans and amidochromans, the chain length of the amide moiety, branching of the side chain, and substituents on the phenyl ring significantly affect their inhibitory activities.[7]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Chroman-3-carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[8][9] The antimicrobial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC) against various microorganisms.

Structure-activity relationship studies have indicated that the carboxylic acid group at the C3 position of the coumarin ring can be essential for antibacterial activity.[2] The conversion of this carboxylic acid to a carboxamide can in some cases abolish the activity, highlighting the importance of this functional group for interacting with bacterial targets.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-3-carboxylic acid 13 | B. cereus | 32 | [2] |

| Chromone-3-carbonitrile 12 | C. albicans | 10 | [10] |

| 6-Bromochromone-3-carbonitrile 6 | C. albicans | 5 | [10] |

| Chroman carboxamide 4a | Gram-negative bacteria | 12.5-100 | [9] |

| Chroman carboxamide 4b | Gram-negative bacteria | 12.5-100 | [9] |

| Chroman carboxamide 4a | Fungi | 25 | [9] |

| Chroman carboxamide 4b | Fungi | 25 | [9] |

Experimental Protocols: A Practical Guide to Evaluation

To facilitate the exploration and development of chroman-3-carboxylic acid derivatives, this section provides detailed, step-by-step methodologies for key experiments and workflows.

Synthesis of Chroman-3-Carboxylic Acid: A Representative Protocol

A common and effective method for the synthesis of the chromone-3-carboxylic acid scaffold involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, followed by oxidation.

Step 1: Synthesis of Chromone-3-carbaldehyde

-

To a stirred solution of the appropriate 2-hydroxyacetophenone in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into crushed ice and stir until the precipitate forms.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chromone-3-carbaldehyde.

Step 2: Oxidation to Chromone-3-carboxylic acid

-

To a solution of the chromone-3-carbaldehyde in a suitable solvent (e.g., a mixture of dichloromethane and water), add sodium chlorite (NaClO2) and a scavenger such as sulfamic acid at 0 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol-water) to afford the pure chromone-3-carboxylic acid.

Caption: Synthetic workflow for chroman-3-carboxylic acid.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4][11]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Chroman-3-carboxylic acid derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the chroman derivative in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: TNF-α-Induced ICAM-1 Expression Assay

This assay evaluates the ability of a compound to inhibit the expression of the pro-inflammatory adhesion molecule ICAM-1 on endothelial cells.[7]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Recombinant human TNF-α

-

Chroman derivative stock solution

-

Lysis buffer

-

Primary antibody against ICAM-1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium until confluent.

-

Treatment: Pre-treat the confluent HUVEC monolayer with various concentrations of the chroman derivative for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the ICAM-1 expression in treated cells to the TNF-α stimulated control.

Caption: Inhibition of TNF-α induced ICAM-1 expression.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The extensive research on chroman-3-carboxylic acid derivatives has provided valuable insights into their structure-activity relationships, which are crucial for the rational design of more potent and selective therapeutic agents.

-

Anticancer Activity: For derivatives targeting lactate transport, the nature of the substituent at the 7-position of the coumarin ring appears to be critical. The presence of a dibenzylamino group in compound 4a has been shown to be highly effective. The conversion of the carboxylic acid at the 3-position to a hydrazide, as in compound 5o, also leads to potent activity.[1]

-

Neuroprotective Activity: As mentioned earlier, the position of methoxy groups on the chromone ring influences the selectivity for MAO-A and MAO-B inhibition.[1] For cholinesterase inhibition, the presence of a gem-dimethyl group on the chroman ring has been shown to be important for buytrylcholinesterase (BuChE) inhibition.[6]

-

Anti-inflammatory Activity: For amidochroman derivatives, the length and branching of the alkyl chain of the amide have a significant impact on the inhibition of TNF-α-induced ICAM-1 expression.[7]

-

Antimicrobial Activity: The free carboxylic acid at the C3 position of the coumarin ring seems to be a key determinant for antibacterial activity against certain strains.[2] Modifications at this position, such as the formation of carboxamides, can lead to a loss of activity.[2] However, for antifungal activity against Candida species, chromone-3-carbonitrile derivatives have shown potent activity.[10]

Conclusion: A Promising Scaffold with a Bright Future

Chroman-3-carboxylic acid and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their demonstrated efficacy across a wide range of therapeutic areas, including oncology, neurodegeneration, inflammation, and infectious diseases, underscores their immense potential for the development of novel therapeutics. The ability to fine-tune their biological activity through targeted chemical modifications, guided by a growing understanding of their structure-activity relationships, provides a powerful platform for rational drug design. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds. As research in this field continues to evolve, we can anticipate the emergence of new and improved chroman-3-carboxylic acid derivatives with enhanced potency, selectivity, and clinical utility, ultimately contributing to the advancement of human health.

References

-